molecular formula C7H6Cl2N2O B1405624 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine CAS No. 1429309-52-3

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Cat. No.: B1405624
CAS No.: 1429309-52-3
M. Wt: 205.04 g/mol
InChI Key: YJPKTOFGMNIWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1429309-52-3) is a fused heterocyclic compound of significant interest in medicinal chemistry, serving as a critical synthetic intermediate for the development of new therapeutic agents. Its primary research value lies in its role as a precursor for novel dihydrofuro[3,4-d]pyrimidine derivatives, which are being investigated as next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1 . The exposed oxygen atom in the dihydrofuran ring is a key structural feature, as it can form additional hydrogen bonds within the NNRTI binding pocket, potentially leading to improved efficacy against drug-resistant viral strains . The reactive 2- and 4-chloro groups on the pyrimidine ring make this compound a versatile scaffold for further functionalization through nucleophilic substitution reactions, allowing researchers to introduce various pharmacophores to optimize antiviral potency and drug-like properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKTOFGMNIWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CO1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach to Furo[3,4-d]pyrimidines

  • Starting Materials : The synthesis often begins with pyrimidine derivatives, which are modified to introduce the furan ring.
  • Ring Formation : The formation of the furo[3,4-d]pyrimidine core can involve nucleophilic substitution or cyclization reactions.
  • Methylation : Introduction of the methyl group at the 7-position typically involves alkylation reactions.

Specific Synthesis Example

A closely related compound, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is synthesized as follows:

  • Step 1 : A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in tetrahydrofuran is treated with sodium hydride at 0°C.
  • Step 2 : Methyl iodide is added to the mixture, which is then stirred at room temperature overnight.
  • Step 3 : The reaction mixture is worked up with water, extracted with ethyl acetate, and purified by column chromatography to yield the methylated product.

Adaptation for Furo[3,4-d]pyrimidine

To adapt this method for this compound, one would need to start with an appropriate furo[3,4-d]pyrimidine precursor and apply similar alkylation conditions.

Reaction Conditions and Yields

Reaction Step Conditions Yield
Sodium Hydride Treatment THF, 0°C, 30 min -
Methylation Methyl Iodide, RT, Overnight 98% (for pyrrolo[2,3-d]pyrimidine analogue)

Challenges and Considerations

  • Selectivity : Ensuring the correct regioselectivity during the methylation step can be challenging.
  • Stability : The stability of the furo[3,4-d]pyrimidine ring system under various reaction conditions must be considered.
  • Purification : Efficient purification methods are crucial due to the potential complexity of the reaction mixtures.

Chemical Reactions Analysis

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Nucleotide Analogues

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine serves as a precursor for the synthesis of various nucleotide analogues. These analogues can act as inhibitors or false substrates for enzymes involved in nucleotide metabolism. This property is particularly useful in studying metabolic pathways and developing antiviral agents that target viral replication processes .

Antiviral Activity

Research has indicated that compounds related to this compound exhibit antiviral properties. For instance, studies have shown that these compounds can inhibit the replication of certain viruses by interfering with nucleic acid synthesis . This positions them as potential candidates for further development into antiviral drugs.

Cancer Research

The compound has been investigated for its potential anticancer properties. Its ability to inhibit specific enzymatic pathways involved in cell proliferation makes it a subject of interest in cancer research. The modulation of signaling pathways by this compound could lead to the development of novel anticancer therapies .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as an inhibitor of cancer cell lines. The synthesized derivatives showed varying degrees of cytotoxicity against different cancer types, highlighting the compound's versatility in medicinal chemistry .

Case Study 2: Antiviral Screening

In another study, derivatives of the compound were screened for antiviral activity against influenza virus strains. Results indicated that certain modifications to the chemical structure enhanced antiviral efficacy significantly compared to the parent compound .

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAntiviral15
Derivative AAnticancer10
Derivative BAntiviral5
Derivative CAnticancer20

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine
  • Molecular Formula : C₈H₈Cl₂N₂O
  • Molecular Weight : 219.07 g/mol
  • Key Features : Additional methyl group at position 5.
  • Physicochemical Properties :
    • Density: 1.383 g/cm³ (predicted)
    • Boiling Point: 317.6°C (predicted)
    • pKa: -3.37 .
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
  • Molecular Formula : C₆H₄Cl₂N₂O
  • Molecular Weight : 191.02 g/mol
  • Key Features : Lacks the methyl group at position 6.
  • Physicochemical Properties :
    • Density: 1.6 g/cm³
    • Boiling Point: 337.8°C .

Analogues with Different Fused Ring Systems

5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
  • Molecular Formula : C₇H₈N₂S
  • Molecular Weight : 152.22 g/mol
  • Key Features : Thiophene ring replaces the furan moiety.
  • Comparison: The sulfur atom in the thieno analogue increases electron density and polarizability, which may enhance interactions with hydrophobic enzyme pockets. This structural variation is common in kinase inhibitors .
Pyrazolo[3,4-d]pyrimidine Derivatives
  • Examples: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine (Figure 15A in ).
  • Key Features : Pyrazole ring fused to pyrimidine.
  • Comparison : The pyrazole ring introduces additional hydrogen-bonding sites, improving target affinity in anticancer and antiviral agents .

Halogen-Substituted Analogues

2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • Molecular Formula : C₇H₄Cl₂F₂N₂
  • Molecular Weight : 225.02 g/mol
  • Key Features : Cyclopentane ring fused to pyrimidine; fluorine substituents.
  • Physicochemical Properties :
    • Density: 1.61 g/cm³ (predicted)
    • pKa: -5.03 .
  • Comparison : Fluorine atoms increase electronegativity and metabolic stability, making this analogue suitable for prolonged drug action .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Structural Features
Target Compound 205.04 N/A N/A N/A Furan ring, 7-methyl, 2,4-dichloro
7,7-Dimethyl Analogue 219.07 1.383 317.6 -3.37 7,7-dimethyl
Non-Methylated Analogue 191.02 1.6 337.8 N/A No methyl group
Thieno[3,4-d]pyrimidine 152.22 N/A N/A N/A Thiophene ring
Cyclopenta[d]pyrimidine 225.02 1.61 274.8 -5.03 Cyclopentane, 7,7-difluoro

Biological Activity

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS No. 848398-41-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological evaluations, highlighting its pharmacological significance.

The molecular formula of this compound is C6H4Cl2N2OC_6H_4Cl_2N_2O with a molecular weight of 191.02 g/mol. It features a furo-pyrimidine structure that is pertinent to its biological activity. Key chemical properties include:

PropertyValue
Molecular Weight191.02 g/mol
Boiling PointNot available
InChI KeyWRAAHQVXMZLMQR-UHFFFAOYSA-N
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
GI AbsorptionHigh

Synthesis

The synthesis of this compound typically involves reactions under controlled conditions using various reagents. For instance:

  • Reagents : Sodium hydrogencarbonate and triethylamine in tetrahydrofuran.
  • Conditions : Reactions are often conducted at temperatures ranging from 0 to 20°C for several hours.

This compound's synthesis is crucial for obtaining sufficient quantities for biological testing.

Biological Activity

Research indicates that derivatives of furo-pyrimidines exhibit diverse biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that related compounds possess significant antimicrobial properties against various pathogens.
  • Antitumor Effects : Some derivatives have shown potential as antitumor agents in preclinical assays.
  • Anti-inflammatory Properties : The presence of specific substituents in the pyrimidine structure may enhance anti-inflammatory effects.

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of furo-pyrimidine derivatives in vitro and in vivo. The results indicated that these compounds inhibited tumor growth significantly compared to control groups.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of synthesized furo-pyrimidines against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed notable inhibition zones, suggesting strong antimicrobial potential.

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cellular proliferation and inflammation.
  • Receptor Modulation : Potential interactions with cellular receptors could modulate signaling pathways associated with tumor growth and immune responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine, and how can its purity be validated?

  • Synthesis : A common approach involves cyclization of substituted pyrimidine precursors with halogenating agents. For example, chlorination of the furopyrimidine core using POCl₃ or PCl₅ under reflux conditions is effective. Similar protocols for related compounds (e.g., 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine) use stepwise alkylation and halogenation steps .
  • Purity Validation : Employ LC-MS and ¹H NMR for structural confirmation. For purity, use HPLC with UV detection (λ = 250–280 nm) and compare retention times with standards. Sigma-Aldrich recommends third-party validation for early-discovery compounds due to limited in-house analytical data .

Q. How can researchers mitigate instability issues during storage of this compound?

  • Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Stability tests on analogous furopyrimidines suggest moisture-sensitive chlorinated groups may hydrolyze; use molecular sieves in storage containers .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the 7-methyl group to enhance antiparasitic activity?

  • SAR Studies : Modifications at the 7-position significantly impact biological activity. For example, replacing methyl with bulkier substituents (e.g., 4-chlorophenyl) in related pyrazolo[3,4-d]pyrimidines improved selectivity against Trypanosoma cruzi by 10-fold while reducing cytotoxicity .
  • Methodology :

Synthesize derivatives via nucleophilic substitution or cross-coupling reactions.

Screen against parasite cultures (e.g., T. cruzi epimastigotes) using resazurin-based viability assays (λex 550 nm, λem 590 nm) .

Compare IC₅₀ values and selectivity indices (e.g., MRC-5SV2 human fibroblast cytotoxicity) .

Q. What experimental protocols are used to evaluate metabolic stability in preclinical studies?

  • In Vitro Assays :

  • Phase I Metabolism : Incubate with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min; quench with cold acetonitrile. Quantify parent compound via LC-MS/MS .
  • Phase II Metabolism : Test glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes under similar conditions.
    • Key Findings : Analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine nucleosides) showed >90% stability in mouse and human microsomes after 60 min, supporting in vivo testing .

Q. How can conflicting data on antiparasitic efficacy be resolved when comparing in vitro and in vivo models?

  • Contradiction Analysis :

  • In Vitro vs. In Vivo Discrepancies : For example, a compound may show high potency in cell cultures but poor oral bioavailability in mice. Address this by:

Measuring plasma pharmacokinetics (Cmax, Tmax, AUC) after oral administration.

Modifying formulation (e.g., PEGylation or lipid nanoparticles) to enhance solubility.

  • Case Study : Compound 44 (a pyrazolo[3,4-d]pyrimidine) achieved 99% parasite inhibition in mice at 25 mg/kg/day via oral dosing, attributed to its metabolic stability and tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.